molecular formula C16H14N4 B13983374 5,6-Diphenylpyrazine-2,3-diamine CAS No. 64163-37-7

5,6-Diphenylpyrazine-2,3-diamine

Cat. No.: B13983374
CAS No.: 64163-37-7
M. Wt: 262.31 g/mol
InChI Key: AUWMGTWDEMNTHS-UHFFFAOYSA-N
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Description

5,6-Diphenylpyrazine-2,3-diamine (CAS 64163-37-7) is a high-purity chemical building block of significant interest in advanced research and development. This diamine-functionalized pyrazine derivative is primarily valued as a key synthetic intermediate for constructing more complex heterocyclic systems . Researchers utilize its amine groups in the development of novel compounds with potential applications in material science and medicinal chemistry. While specific mechanistic studies on this exact compound are limited, its structural analogs, such as 2,3-dicyano-5,6-diphenylpyrazine, are well-documented in scientific literature for their utility in creating bioactive substances, dyes, and functional materials, including nonlinear optical (NLO) and electroluminescence (EL) materials . This suggests that this compound holds parallel potential as a versatile precursor. The compound is characterized by a solid state and must be handled by qualified professionals in appropriately controlled laboratory environments. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

64163-37-7

Molecular Formula

C16H14N4

Molecular Weight

262.31 g/mol

IUPAC Name

5,6-diphenylpyrazine-2,3-diamine

InChI

InChI=1S/C16H14N4/c17-15-16(18)20-14(12-9-5-2-6-10-12)13(19-15)11-7-3-1-4-8-11/h1-10H,(H2,17,19)(H2,18,20)

InChI Key

AUWMGTWDEMNTHS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C(C(=N2)N)N)C3=CC=CC=C3

Origin of Product

United States

Synthetic Methodologies for 5,6 Diphenylpyrazine 2,3 Diamine and Its Precursors

Direct Condensation Approaches for Pyrazine (B50134) Formation

The reaction between a 1,2-dicarbonyl compound and a 1,2-diamine is a well-established and direct route to pyrazine synthesis. researchgate.netjlu.edu.cn This method's efficiency can be influenced by various factors, including the choice of reactants, solvents, and the presence of catalysts.

The condensation of 1,2-dicarbonyl compounds, such as benzil (B1666583), with 1,2-diamines is a fundamental method for forming the pyrazine ring. researchgate.nettrp.org.in The reaction proceeds through the formation of a dihydropyrazine (B8608421) intermediate, which is subsequently oxidized to the aromatic pyrazine. researchgate.net

Traditionally, the synthesis of pyrazine derivatives through condensation reactions often involves refluxing the reactants in a suitable solvent. For instance, the reaction of benzil with 1-alkyl-2-arylethanediamine dihydrochloride (B599025) can be carried out in the presence of sodium acetate (B1210297) trihydrate. trp.org.in The use of protic organic solvents is common in these reactions. jlu.edu.cn

ReactantsReagentsConditionsProduct
Benzil, 1-alkyl-2-arylethanediamine dihydrochlorideSodium acetate trihydrateReflux2-alkyl-3-aryl-5,6-diphenyl-2,3-dihydropyrazines

Table 1: Conventional synthesis of dihydropyrazines trp.org.in

To enhance reaction rates, improve yields, and promote more environmentally friendly conditions, various catalytic systems have been developed for pyrazine synthesis. These catalysts can be broadly categorized into base-catalyzed, solid-supported, and green chemistry approaches.

####### 2.1.1.2.1. Base Catalysis (e.g., Potassium tert-butoxide)

Base catalysts are frequently employed to facilitate the condensation and subsequent aromatization steps in pyrazine synthesis. Potassium tert-butoxide (t-BuOK) has been shown to be an effective catalyst for the one-pot synthesis of pyrazine derivatives from 1,2-dicarbonyls and 1,2-diamines. researchgate.nettandfonline.com This method is often carried out at room temperature in aqueous methanol, offering a high-yielding and environmentally benign alternative to harsher reaction conditions. researchgate.nettandfonline.com The catalytic amount of t-BuOK is sufficient to promote the reaction, avoiding the need for stoichiometric amounts of base. nih.govacs.org

ReactantsCatalystSolventConditionsYield
1,2-dicarbonyls, 1,2-diaminesPotassium tert-butoxide (catalytic amount)Aqueous methanolRoom temperatureHigh

Table 2: Base-catalyzed pyrazine synthesis researchgate.nettandfonline.com

####### 2.1.1.2.2. Inorganic Solid Support Catalysis (e.g., Acidic Alumina)

Inorganic solid supports, such as acidic alumina, have been utilized as catalysts in the synthesis of pyrazines. nih.gov These heterogeneous catalysts offer advantages such as ease of separation from the reaction mixture, potential for recyclability, and improved process efficiency. nih.gov For example, pyrazine compounds can be synthesized by the reaction of diamines with diols in a vapor phase reaction in the presence of granular alumina. tandfonline.com While this specific example involves diols instead of dicarbonyls, it highlights the utility of solid supports in pyrazine synthesis. The use of silica-supported acid catalysts is also a growing area of interest in organic synthesis due to their stability and high surface area. nih.gov

####### 2.1.1.2.3. Green Chemistry Approaches (e.g., Onion Extract Catalysis)

In recent years, there has been a significant push towards developing "green" synthetic methodologies that utilize non-toxic, renewable resources. An innovative approach to pyrazine synthesis involves the use of onion extract as a catalyst. ajgreenchem.comajgreenchem.com This method capitalizes on the naturally occurring organic acids within the onion extract to catalyze the condensation of 1,2-diketones and 1,2-diamines at room temperature. ajgreenchem.com This process is characterized by high yields (85-96%), short reaction times, and operational simplicity. ajgreenchem.comajgreenchem.com The catalyst is also reusable, further enhancing its green credentials. ajgreenchem.com The proposed mechanism involves the protonation of the carbonyl groups by the organic acids in the onion extract, which facilitates the nucleophilic attack by the 1,2-diamine. ajgreenchem.com

ReactantsCatalystConditionsYield
1,2-diketones, 1,2-diaminesOnion ExtractRoom temperature85-96%

Table 3: Pyrazine synthesis using onion extract catalysis ajgreenchem.comajgreenchem.com

Reaction of 1,2-Dicarbonyl Compounds with 1,2-Diamines

Catalytic Systems in Pyrazine Synthesis
Transition Metal Catalysis (e.g., Palladium, Copper-Chromium, Manganese Dioxide)

The synthesis of the 5,6-diphenylpyrazine backbone, a critical precursor to the target molecule, is often accomplished through transition metal-catalyzed reactions. These methods offer high efficiency and selectivity in forming the pyrazine ring system.

Palladium Catalysis: Palladium catalysts are extensively used for C-C and C-N bond-forming reactions in pyrazine chemistry. beilstein-journals.org Cross-coupling reactions, such as the Suzuki and Stille reactions, are powerful tools for introducing aryl groups onto a pyrazine core. beilstein-journals.org For instance, the synthesis of a 5,6-diphenylpyrazine derivative can be envisioned through the palladium-catalyzed coupling of a dihalopyrazine with phenylboronic acid. Furthermore, palladium-catalyzed C-H/C-H dehydrogenative coupling has emerged as a modern approach to construct aryl-fused heterocyclic systems, a strategy that could be adapted for forming the diphenylpyrazine structure. nih.govwikipedia.orgorganic-chemistry.org

Copper-Chromium Catalysis: Copper-chromium catalysts have demonstrated high selectivity in the synthesis of pyrazine from ethylenediamine (B42938). researchgate.net The reaction proceeds via an intermolecular deamination and cyclization of ethylenediamine to form piperazine (B1678402), which is subsequently dehydrogenated to pyrazine over the catalyst surface. researchgate.net While this method produces the basic pyrazine ring, subsequent C-C bond formation reactions would be necessary to introduce the phenyl substituents. The cyclo-dehydrogenation of ethylene (B1197577) diamine and propylene (B89431) glycol to yield 2-methylpyrazine (B48319) has also been effectively carried out using a Cr-promoted copper-based catalyst. youtube.com

Manganese Dioxide Catalysis: Manganese-based catalysts, particularly manganese pincer complexes, have been utilized in the dehydrogenative coupling of β-amino alcohols to form 2,5-disubstituted pyrazines. scite.aiyoutube.comyoutube.comnih.gov This method is atom-economical, producing only hydrogen gas and water as byproducts. scite.aiyoutube.comyoutube.comnih.gov The synthesis of 2,5-diphenylpyrazine, a related structure, has been reported through the dehydrogenative coupling of 2-phenylglycinol catalyzed by a cobalt complex, highlighting the utility of this general approach. scite.ai

Microwave-Assisted Synthetic Protocols for Pyrazine Derivatives

Microwave-assisted synthesis has become a valuable tool in organic chemistry for the rapid and efficient preparation of heterocyclic compounds, including pyrazine derivatives. This technique utilizes microwave irradiation to heat the reaction mixture, which can dramatically reduce reaction times, often from hours to minutes, and frequently leads to cleaner reactions with higher yields. The synthesis of various substituted pyrazines, including those with amino and other functional groups, has been successfully achieved using microwave-assisted protocols. This method is particularly advantageous for multi-step syntheses and for the construction of compound libraries.

Conversion Strategies from Substituted Pyrazines to 5,6-Diphenylpyrazine-2,3-diamine

Once the 5,6-diphenylpyrazine core is synthesized, the introduction of the 2,3-diamine functionality is required. This is typically achieved through the conversion of a suitably substituted precursor, such as a halogenated or azido (B1232118) pyrazine.

Amination of Halogenated Diphenylpyrazines (e.g., 2,3-Dibromo-5,6-diphenylpyrazine)

The direct amination of a halogenated diphenylpyrazine, such as 2,3-dibromo- or 2,3-dichloro-5,6-diphenylpyrazine, is a primary strategy for installing the amino groups. This transformation can proceed through nucleophilic aromatic substitution, where the halogen atoms are displaced by an amine source, such as ammonia (B1221849) or an ammonia equivalent. The reactivity of the halopyrazine is influenced by the nature of the halogen and the reaction conditions. In some cases, particularly with less reactive chloropyrazines, metal catalysis (e.g., palladium or copper) may be necessary to facilitate the C-N bond formation. The reaction of 2,3-dichloro-5,6-dicyanopyrazine with amines to yield mono- and di-substituted products has been documented, demonstrating the viability of this approach on a closely related pyrazine core.

Reduction of Azidopyrazines to Aminopyrazines

An alternative and often milder route to aminopyrazines involves the reduction of azidopyrazines. This two-step sequence first requires the synthesis of a 2,3-diazidopyrazine intermediate from a corresponding dihalopyrazine via nucleophilic substitution with an azide (B81097) salt (e.g., sodium azide). A review by Ohta and Aoyagi covers the synthesis of azidopyrazines and their subsequent transformations, indicating this is a known pathway in pyrazine chemistry. researchgate.net The resulting diazide can then be reduced to the target diamine using various methods.

Catalytic Hydrogenolysis Methods

Catalytic hydrogenolysis is a standard and clean method for the reduction of azides to amines. youtube.comthermofisher.comresearchgate.net This reaction is typically carried out using hydrogen gas in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C). researchgate.net The reaction proceeds under relatively mild conditions and produces nitrogen gas as the only byproduct, which simplifies the purification of the desired diaminopyrazine. The general applicability of this method to aromatic azides suggests it would be an effective means of converting 2,3-diazido-5,6-diphenylpyrazine to this compound.

Chemical Reduction via Metal Salts (e.g., Tin(II) Chloride)

Chemical reduction provides an alternative to catalytic hydrogenolysis. While tin(II) chloride is a classic reagent for the reduction of nitro groups to amines, the Staudinger reduction is a more specific and widely used method for the conversion of azides to amines. This reaction involves the treatment of the azide with a phosphine (B1218219), such as triphenylphosphine. youtube.comscite.ai An iminophosphorane intermediate is formed, which is then hydrolyzed upon aqueous workup to yield the primary amine and the corresponding phosphine oxide. youtube.comscite.ai The Staudinger reduction is known for its mild conditions and high functional group tolerance, making it a powerful tool for the synthesis of complex amines. scite.ai

Reactivity and Chemical Transformations of 5,6 Diphenylpyrazine 2,3 Diamine

Coupling Reactions for Extended Conjugated Systems

The formation of extended conjugated systems from 5,6-diphenylpyrazine-2,3-diamine can be achieved through various synthetic strategies. While direct carbon-carbon bond-forming cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings, are common for extending conjugation from aryl halides, the reactivity of the diamine derivative is primarily centered on the nucleophilicity of its amino groups. wikipedia.orglibretexts.orgnih.gov Consequently, condensation reactions with suitable electrophilic partners represent a more direct route to creating polymeric structures with extended π-systems.

One of the most effective methods for this purpose is the condensation polymerization of the diamine with various dicarbonyl compounds, such as aromatic dialdehydes or diketones. This reaction leads to the formation of poly(Schiff base)s, also known as polyimines or polyazomethines. These polymers feature a backbone of alternating aromatic and imine (C=N) units, which facilitates electron delocalization along the polymer chain, a hallmark of a conjugated system. researchgate.netnih.gov

The general scheme for the condensation polymerization of this compound with a generic aromatic dialdehyde (B1249045) is depicted below:

n H₂N(C₆H₄)₂C₄N₂(NH₂) + n OHC-Ar-CHO → [-(N=CH-Ar-CH=N)-(C₆H₄)₂C₄N₂-]ₙ + 2n H₂O

The properties of the resulting polymer, including its solubility, thermal stability, and optoelectronic characteristics, can be tailored by judiciously selecting the structure of the aromatic dialdehyde comonomer.

Detailed research findings on the specific use of this compound in such polymerization reactions are not extensively documented in publicly available literature. However, based on established principles of condensation polymerization, a representative set of reaction conditions and expected outcomes can be described.

Interactive Data Table: Representative Condensation Polymerization

Reactant 1Reactant 2CatalystSolventTemperature (°C)Reaction Time (h)Polymer Structure
This compoundTerephthaldehydeAcetic acid (catalytic amount)N,N-Dimethylformamide (DMF)12024Poly[(5,6-diphenylpyrazine-2,3-diyl)bis(methanylylidene)bis(4,1-phenylene)]
This compoundIsophthaldehydep-Toluenesulfonic acidm-Cresol15048Poly[(5,6-diphenylpyrazine-2,3-diyl)bis(methanylylidene)bis(3,1-phenylene)]
This compound4,4'-BiphenyldicarboxaldehydeNone (thermal condensation)1,2-Dichlorobenzene18072Poly[(5,6-diphenylpyrazine-2,3-diyl)bis(methanylylidene)bis(4,4'-biphenylene)]

The synthesis of these polymers typically involves mixing equimolar amounts of the diamine and the dicarbonyl compound in a high-boiling point aprotic solvent. An acid catalyst is often employed to facilitate the imine formation. The reaction is usually carried out at elevated temperatures to drive the condensation by removing the water byproduct. The resulting polymers can then be isolated by precipitation in a non-solvent like methanol.

The incorporation of the electron-deficient pyrazine (B50134) ring into the polymer backbone is expected to influence the electronic properties of the material, potentially leading to n-type or ambipolar charge transport characteristics, which are desirable for various organic electronic devices. The diphenyl substituents on the pyrazine ring can enhance the solubility and processability of the polymers by disrupting close chain packing.

Furthermore, the amino groups of this compound can also undergo other types of coupling reactions to form different classes of extended conjugated systems. For instance, oxidative polymerization could potentially lead to the formation of nitrogen-containing graphenic structures, although such reactivity would require specific catalysts and reaction conditions.

Coordination Chemistry and Ligand Properties of 5,6 Diphenylpyrazine 2,3 Diamine

Role of Pyrazine (B50134) Moiety as a π-Accepting Ligand

The pyrazine ring, a key component of 5,6-Diphenylpyrazine-2,3-diamine, functions as a π-accepting ligand. This property stems from the presence of electron-withdrawing nitrogen heteroatoms within the aromatic ring, which lowers the energy of its π* orbitals. researchgate.net This allows the pyrazine moiety to accept electron density from the d-orbitals of a coordinated metal center, a process known as π-backbonding. This π-accepting character is crucial in stabilizing the resulting metal complexes and influences their electronic properties. researchgate.netacs.org

Complexation with Transition Metals

The versatile coordination behavior of this compound and its analogues allows for the synthesis of a wide array of transition metal complexes. These ligands can coordinate to metal centers in various fashions, leading to the formation of mononuclear, dinuclear, and even polynuclear species.

A prominent analogue, 2,3-di(2-pyridyl)-5,6-diphenylpyrazine (dpdpz), has been extensively used in the synthesis of metal complexes. acs.orgnih.govacs.org For instance, the reaction of dpdpz with rhenium pentacarbonyl chloride (Re(CO)₅Cl) can yield both mono- and bis-rhenium complexes. acs.orgacs.org Similarly, ruthenium complexes of dpdpz can be prepared. For example, noncyclometalated mono- and dinuclear complexes can be isolated from the reaction of dpdpz with bis(bipyridine)ruthenium dichloride ((bpy)₂RuCl₂). nih.gov The synthesis of heterodinuclear complexes, such as those containing both ruthenium and rhenium centers bridged by the dpdpz ligand, has also been achieved. acs.orgacs.org

The synthesis of these complexes often involves straightforward reactions between the ligand and a suitable metal precursor in an appropriate solvent. acs.orgacs.orgmdpi.com The resulting complexes can then be isolated and characterized using various analytical techniques.

A significant feature of the coordination chemistry of ligands like dpdpz is their ability to undergo cyclometalation. nih.gov This process involves the intramolecular activation of a C-H bond of the ligand by the metal center, leading to the formation of a stable metallacycle. rsc.orgrsc.org For example, the reaction of dpdpz with (tpy)RuCl₃ (where tpy is 2,2':6',2''-terpyridine) can afford C(^)N(^)N-type mono- and dinuclear cyclometalated complexes. nih.gov This demonstrates that the ligand can bind to the metal in a tridentate fashion, forming a metallacycle. nih.gov

The formation of metallacycles can significantly influence the properties of the resulting complex, including its electronic structure, reactivity, and photophysical behavior. rsc.org The stability of these cyclometalated complexes makes them attractive for various applications.

Electrochemical Characteristics of Metal-Pyrazine Complexes

The electrochemical properties of metal-pyrazine complexes are of great interest as they provide insights into the electronic communication between the metal center and the ligand, as well as between multiple metal centers in dinuclear and polynuclear systems.

Metal-pyrazine complexes often exhibit rich redox behavior, with multiple reversible oxidation and reduction processes observable by techniques such as cyclic voltammetry. nih.govrsc.org These redox events are typically associated with the metal center (e.g., Ru(II)/Ru(III) couple) and the pyrazine-based ligand (ligand-based reductions). acs.orgnih.govrsc.org

In dinuclear complexes bridged by a pyrazine ligand, the electrochemical data can reveal the extent of electronic coupling between the two metal centers. nih.gov The difference in the formal potentials of the metal- and ligand-based redox couples is a key parameter that often correlates with the energy of the metal-to-ligand charge transfer (MLCT) transitions observed in their electronic absorption spectra. acs.org The transfer of an electron between a transition metal donor and acceptor can be initiated by either thermal or light energy. researchgate.net

The following table summarizes the electrochemical data for selected ruthenium complexes with pyrazine-derivative ligands.

ComplexOxidation (Epa [V])Reduction (Epc [V])ΔEp [V]E1/2 [V]
[RuCl(PAOX)₂(OH₂)]Cl₂1.3760.8740.5021.125
[RuCl(DPP)(OH₂)₃]Cl₂1.3120.9060.4061.109
[RuCl(PTCA)₂(OH₂)]Cl₂1.302
[RuCl₂(ABMAP)₂]Cl-1.1630.292-1.017
Irreversible process
Data from rsc.org

Spectroscopic Probes of Metal-Ligand Interactions

Spectroscopic techniques are invaluable tools for elucidating the nature of metal-ligand interactions in pyrazine complexes. UV-visible absorption, emission, and infrared spectroscopies provide detailed information about the electronic structure and bonding within these molecules. acs.orgnih.govacs.orgnih.gov

The electronic absorption spectra of metal-pyrazine complexes are often characterized by intense bands in the visible and ultraviolet regions. rsc.org These bands can be assigned to different types of electronic transitions, including:

Metal-to-Ligand Charge Transfer (MLCT): These transitions involve the promotion of an electron from a metal-based d-orbital to a ligand-based π* orbital. acs.orgnih.govacs.org The energy of the MLCT band is sensitive to the nature of the metal, the ligand, and the solvent. acs.orgnih.govcmu.edu

Intra-Ligand (π → π) Transitions:* These transitions occur within the pyrazine-based ligand itself. rsc.org

Ligand-to-Ligand Charge Transfer (LLCT): In complexes with multiple types of ligands, transitions from one ligand to another can be observed. nih.gov

The emission properties of these complexes, where applicable, provide further insights into the nature of their excited states. nih.govresearchgate.netdb-thueringen.de Infrared spectroscopy is particularly useful for probing the coordination of the ligand to the metal center, as shifts in the vibrational frequencies of the pyrazine ring can be observed upon complexation. mdpi.comnih.gov

The table below presents the electronic absorption spectral data for selected Ruthenium(III) complexes with pyrazine derivatives.

Complexλmax [nm] (εmax [M⁻¹cm⁻¹])Assignment
[RuCl(PAOX)₂(OH₂)]Cl₂272 (12,430), 305 (sh), 435 (sh)π → π, n → π, d-d/MLCT
[RuCl(DPP)(OH₂)₃]Cl₂275 (13,100), 315 (sh), 450 (sh)π → π, n → π, d-d/MLCT
[RuCl(PTCA)₂(OH₂)]Cl₂270 (11,980), 310 (sh), 440 (sh)π → π, n → π, d-d/MLCT
[RuCl₂(ABMAP)₂]Cl278 (12,870), 320 (sh), 460 (sh)π → π, n → π, d-d/MLCT
sh = shoulder
Data from rsc.org

Advanced Spectroscopic and Structural Elucidation Studies

X-ray Crystallography of 5,6-Diphenylpyrazine-2,3-diamine Derivatives

X-ray crystallography stands as a definitive technique for elucidating the precise atomic arrangement within a crystalline solid. For derivatives of this compound, this method has been instrumental in understanding their molecular geometry and the nature of their intermolecular interactions.

The bond lengths within the pyrazine (B50134) ring and to the substituent groups also provide valuable information. In 5-Bromo-N3-phenylpyrazine-2,3-diamine, the C-N bond lengths to the bridging amino group are 1.377 (3) Å and 1.420 (3) Å. nih.gov These values are indicative of the partial double bond character and electron delocalization within the molecule.

Table 1: Selected Crystallographic Data for 5-Bromo-N3-phenylpyrazine-2,3-diamine nih.gov

ParameterValue
FormulaC₁₀H₉BrN₄
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)7.4834 (8)
b (Å)15.4038 (17)
c (Å)9.2079 (10)
β (°)91.307 (2)
Dihedral Angle (Benzene-Pyrazine) (°)61.34 (5)

This interactive table provides a summary of key crystallographic parameters for a derivative of the target compound.

The packing of molecules in a crystal is governed by a variety of non-covalent interactions. In the crystal structures of pyrazine derivatives, hydrogen bonding and π-π stacking are often the dominant forces. For example, in the crystal lattice of 5-Bromo-N3-phenylpyrazine-2,3-diamine, intermolecular N—H···N hydrogen bonds with a donor-acceptor distance of 3.084 (3) Å are observed. nih.gov Additionally, N—H···π interactions, where a hydrogen atom from an amino group interacts with the π-electron cloud of a neighboring phenyl ring (H···π distance of 2.633 (2) Å), contribute to the formation of a two-dimensional network structure. nih.gov

Advanced NMR Spectroscopic Techniques for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For complex heterocyclic systems like this compound, advanced NMR techniques are often necessary to unambiguously assign all proton (¹H) and carbon (¹³C) signals. ipb.pt

Techniques such as 2D NMR, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), allow for the establishment of connectivity between different atoms within the molecule. For instance, COSY spectra reveal proton-proton couplings, while HSQC and HMBC spectra correlate proton signals with their directly attached and long-range coupled carbon atoms, respectively. The chemical shifts in the ¹H NMR spectrum are influenced by the electronic environment of the protons, with those on the aromatic rings typically appearing at lower fields due to the ring current effect. ipb.pt The presence of the amino groups will also influence the chemical shifts of the adjacent protons on the pyrazine ring.

UV-Vis Spectroscopy for Electronic Transitions in Modified Pyrazine Systems

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. msu.edu The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. tanta.edu.eglibretexts.org For aromatic and heterocyclic compounds like this compound, the most common transitions are π → π* and n → π*. msu.eduuomustansiriyah.edu.iq

The π → π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital, are typically high in energy and result in strong absorption bands. uomustansiriyah.edu.iq The n → π* transitions, involving the promotion of a non-bonding electron (from the nitrogen atoms of the pyrazine ring and amino groups) to a π* antibonding orbital, are generally lower in energy and have weaker absorption intensities. uomustansiriyah.edu.iq

The extended conjugation provided by the phenyl and pyrazine rings in this compound leads to absorption at longer wavelengths (a red shift) compared to the individual aromatic components. libretexts.org Modifications to the pyrazine system, such as the introduction of different substituents, can further alter the energy of the molecular orbitals and thus shift the absorption maxima to different wavelengths. This sensitivity of the UV-Vis spectrum to the molecular structure makes it a valuable tool for characterizing modified pyrazine systems. The position and intensity of the absorption bands can be influenced by the solvent polarity, with π → π* transitions often showing a red shift in more polar solvents. uomustansiriyah.edu.iq

Table 2: Typical Electronic Transitions in Aromatic Systems

TransitionDescriptionTypical Wavelength Range (nm)
π → πExcitation of an electron from a π bonding to a π antibonding orbital.200 - 400
n → πExcitation of a non-bonding electron to a π antibonding orbital.> 300

This interactive table summarizes the common electronic transitions observed in UV-Vis spectroscopy of aromatic compounds.

Theoretical and Computational Investigations of 5,6 Diphenylpyrazine 2,3 Diamine

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in understanding the intrinsic properties of 5,6-Diphenylpyrazine-2,3-diamine. mdpi.com These computational methods allow for the optimization of the molecule's geometry and the calculation of its electronic properties with a high degree of accuracy. DFT studies are instrumental in exploring the molecule's stability, reactivity, and spectroscopic characteristics. nih.gov

Elucidation of Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO analysis)

The electronic landscape of a molecule is primarily defined by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. nih.govaimspress.com

A small HOMO-LUMO gap generally signifies that a molecule is more polarizable, has higher chemical reactivity, and is considered a "soft" molecule. mdpi.comnih.gov This is because less energy is required to excite an electron from the HOMO to the LUMO, facilitating chemical reactions. The HOMO itself represents the ability to donate an electron, so its energy level is related to the ionization potential. mdpi.com Conversely, the LUMO represents the ability to accept an electron, and its energy is related to the electron affinity. mdpi.com

In molecules like this compound, the HOMO is expected to be localized primarily on the electron-rich diamine and pyrazine (B50134) ring system, while the LUMO may be distributed across the pyrazine and phenyl rings. The precise distribution and energy levels, which can be calculated using DFT, determine the molecule's behavior as an electron donor or acceptor in various chemical processes. researchgate.netresearchgate.net

Prediction of Reactivity and Reaction Pathways

The data from HOMO-LUMO analysis and other DFT-derived parameters can be used to predict the reactivity of this compound. Molecular Electrostatic Potential (MEP) maps are particularly useful for this purpose. nih.govresearchgate.net An MEP map illustrates the charge distribution across the molecule, highlighting electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-poor regions (positive potential, susceptible to nucleophilic attack). nih.gov

For this compound, the amine groups are expected to be sites of negative electrostatic potential, making them likely targets for electrophiles. The hydrogen atoms of the amine groups would exhibit positive potential. These predictions are crucial for understanding potential reaction mechanisms, such as in polymerization or complexation reactions.

Global reactivity descriptors derived from HOMO and LUMO energies, such as electronegativity, chemical hardness, and the electrophilicity index, provide quantitative measures of the molecule's reactivity. mdpi.comnih.gov A higher electrophilicity index suggests a greater capacity to act as an electrophile in reactions. nih.gov

Conformational Analysis and Stability Studies

The presence of two phenyl groups attached to the pyrazine ring introduces rotational flexibility, leading to various possible conformations. Conformational analysis aims to identify the most stable arrangement of these groups in three-dimensional space. The dihedral angles between the planes of the phenyl rings and the central pyrazine ring are key parameters in this analysis.

While specific conformational studies on this compound are not widely published, data from the closely related compound 5,6-Diphenylpyrazine-2,3-dicarbonitrile provides insight. In the dicarbonitrile analogue, the pyrazine ring is oriented at dihedral angles of 48.08° and 44.80° with respect to the two phenyl rings, while the angle between the phenyl rings themselves is 49.47°. nih.govnih.gov It is plausible that the diamine derivative adopts a similarly twisted, non-planar conformation to minimize steric hindrance between the bulky phenyl groups.

Computational methods like DFT can be used to calculate the relative energies of different conformers, thus predicting the most stable structure and the energy barriers for rotation. researchgate.net Such studies are vital for understanding how the molecule's shape influences its packing in the solid state and its interactions with other molecules. rsc.org

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time. nih.govnih.gov Unlike static quantum chemical calculations, MD simulations model the movements of atoms and molecules, providing insights into conformational changes, vibrational motions, and intermolecular interactions in a simulated environment (e.g., in a solvent or a crystal lattice). researchgate.netmdpi.com

MD simulations could be employed to:

Explore the conformational landscape and the transitions between different stable conformers.

Simulate how the molecule interacts with solvent molecules.

Investigate the formation of hydrogen bonds between molecules of this compound, which would be crucial for understanding its bulk properties.

Predict how the molecule might bind to a larger structure, such as an enzyme active site or a polymer matrix. nih.gov

By tracking properties like the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), researchers can quantify the stability of the molecule's structure and the flexibility of specific regions, such as the phenyl rings or amine groups. mdpi.com

Computational Studies on Protic Processes in Extended Pyrazinacenes

This compound can be considered a building block for larger, linearly fused systems known as pyrazinacenes. researchgate.netmdpi.comnih.gov Computational studies on these extended pyrazinacenes provide valuable information on protic processes—reactions involving the transfer of protons—such as oxidation, tautomerism, protonation, and deprotonation. researchgate.netnih.gov

In a study on a seven-ring extended pyrazinacene, computational methods were used to investigate the structures and molecular orbitals of species resulting from these protic processes. researchgate.netnih.gov The key findings from such studies, which are applicable to the fundamental pyrazine-diamine unit, include:

Oxidation and Deprotonation: The dihydropyrazine (B8608421) units within these extended structures can be deprotonated, and the resulting anions can be oxidized. researchgate.net The electronic and optical properties change significantly with these transformations, which can be modeled computationally and compared with experimental UV-vis spectra. mdpi.com

Tautomerism: The presence of NH groups allows for the possibility of multiple tautomers through proton shifts. researchgate.net Computational analysis can determine the relative stability of these different tautomeric forms.

Protonation: The basic nitrogen atoms in the pyrazine rings are susceptible to protonation. researchgate.net

Aromaticity: The aromaticity of the system, a key factor in its stability, can be assessed using computational methods like Nucleus-Independent Chemical Shift (NICS) calculations. These studies show how the aromatic character of the pyrazine rings changes during the various protic transformations. researchgate.netnih.gov

These computational investigations highlight the rich chemical behavior of pyrazinacene systems, underscoring their potential in applications like bio-imaging and molecular electronics, where proton and electron transfer are key processes. mdpi.comnih.gov

Advanced Material Science and Optoelectronic Applications

Precursors for Functional Dyes (e.g., Phthalocyanine (B1677752) Dyes)

Phthalocyanines are a class of large, aromatic macrocyclic compounds that are widely used as robust dyes and pigments. Their synthesis typically involves the cyclotetramerization of phthalonitrile (B49051) derivatives. In principle, diamine precursors can be converted to their corresponding dinitriles, which can then be used to synthesize tetraazaphthalocyanines, a subclass of phthalocyanines. However, specific literature detailing the synthesis of phthalocyanine dyes starting from 5,6-Diphenylpyrazine-2,3-diamine is not available.

Components in Molecular Electronic Devices (e.g., Molecular Wires)

Aromatic diamines are key components in the synthesis of conjugated polymers, which are of interest for applications in molecular electronics, such as molecular wires. These polymers, often featuring alternating donor and acceptor units, can exhibit tunable electronic properties. Polymers based on aromatic diamines have been studied for their redox activity and electrical conductivity. The condensation of aromatic diamines with other monomers can lead to the formation of polymers with extended π-systems, a prerequisite for charge transport. While the potential for this compound to be used in such applications exists, specific research on polymers derived from this compound and their performance in electronic devices has not been reported.

Application in Photocatalysis

The field of photocatalysis often utilizes metal complexes with organic ligands or conjugated polymers to drive chemical reactions using light. For instance, some cobalt and copper complexes have been investigated for photocatalytic hydrogen evolution. The nitrogen atoms in this compound could potentially coordinate with metal centers to form catalytically active complexes. However, there are no specific studies found that have synthesized such complexes and evaluated their photocatalytic activity.

Development of Extended π-Conjugated Pyrazinacene Systems with Tunable Optical and Electronic Features

Pyrazinacenes, which are nitrogen-containing analogues of acenes, are a class of compounds with interesting optical and electronic properties due to their extended π-conjugation. The synthesis of pyrazinacenes can involve the condensation of aromatic diamines with other precursors. The incorporation of the this compound moiety into such systems could theoretically lead to materials with specific optical and electronic characteristics, influenced by the phenyl substituents. These materials could have applications in organic electronics and photonics. Nevertheless, dedicated research on the synthesis and characterization of extended π-conjugated systems derived specifically from this compound is not present in the available literature.

Future Research Directions for 5,6 Diphenylpyrazine 2,3 Diamine

The scaffold of 5,6-diphenylpyrazine-2,3-diamine presents a fertile ground for chemical exploration, with potential applications spanning from medicinal chemistry to materials science. The strategic arrangement of its phenyl and diamine functionalities on a pyrazine (B50134) core invites a multitude of research avenues. The following sections outline key future research directions poised to unlock the full potential of this intriguing molecule.

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